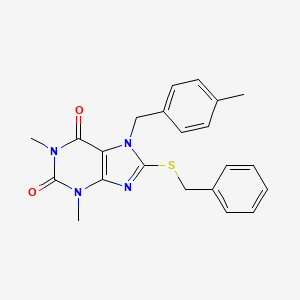

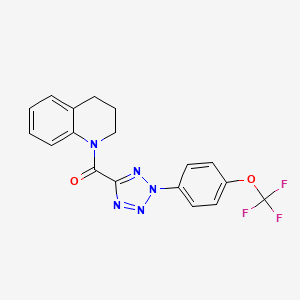

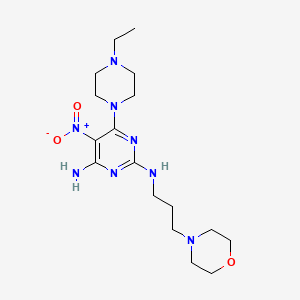

ethyl 3-(furan-2-yl)-1-methyl-1H-pyrazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-(furan-2-yl)propanoate is a reactive compound that can be used as a photooxidation sensitizer in organic synthesis . It’s highly reactive and has been shown to undergo oxacycles with acetonitrile . It can also be used as a flavoring agent in the food industry .

Synthesis Analysis

Furan synthesis involves a variety of methods, including the Paal-Knorr Furan Synthesis . This method involves the mild oxidation of alkyl enol ethers to enals, employing low loadings of a palladium catalyst . Other methods involve gold-catalyzed cyclizations of diols and triols to the corresponding hetero- or spirocycles .

Chemical Reactions Analysis

Furan compounds are known to undergo a variety of reactions. For example, they can undergo a mild oxidation of alkyl enol ethers to enals, allowing the formation of di-, tri-, and tetrasubstituted olefins . They can also participate in gold-catalyzed cyclizations of diols and triols .

Physical And Chemical Properties Analysis

Ethyl 3-(furan-2-yl)propionate has a refractive index of 1.459 (lit.), a boiling point of 212 °C (lit.), and a density of 1.054 g/mL at 25 °C (lit.) . It’s also known to have a fruity, pineapple, and sweet organoleptic property .

Mécanisme D'action

Safety and Hazards

Ethyl 3-(furan-2-yl)propionate is classified as a combustible liquid . It has a flash point of 195.8 °F (closed cup) or 91 °C (closed cup) . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . It’s also advised to use personal protective equipment when handling this compound .

Orientations Futures

Furan platform chemicals have potential beyond fuels and plastics . They can be economically synthesized from biomass, offering a sustainable alternative to traditional resources such as crude oil . The yields achievable in industry are around 50% based on the monomeric pentose content in the hemicellulose raw material .

Propriétés

IUPAC Name |

ethyl 3-(furan-2-yl)-1-methylpyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-3-15-11(14)8-7-13(2)12-10(8)9-5-4-6-16-9/h4-7H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCQVYYUSSPRMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1C2=CC=CO2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

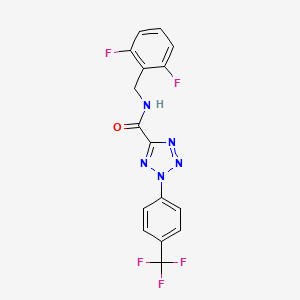

![N-(2,3-dimethylphenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2433222.png)